molecular formula C12H12N2O4 B3395554 Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 724788-63-0

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B3395554
CAS No.: 724788-63-0
M. Wt: 248.23 g/mol
InChI Key: UQVDJAIJPVHGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 53241-92-2) is a high-purity naphthyridine derivative of significant interest in scientific research. With the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Preliminary research indicates that this compound exhibits promising biological activities, including immunomodulatory and antimicrobial properties . Studies suggest its potential in modulating immune responses for autoimmune conditions, as well as demonstrating efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli , including the inhibition of biofilm formation in multidrug-resistant isolates . The unique naphthyridine core, functionalized with hydroxyl, methoxy, and carboxylate groups, contributes to its diverse reactivity and interaction with biological targets . This product is offered with a purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDJAIJPVHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development.

1.1 Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of related naphthyridine compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

1.2 Anticancer Properties
Naphthyridine derivatives have shown promise as anticancer agents. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation in vitro and in vivo. These compounds target specific pathways involved in cancer progression, demonstrating their potential as therapeutic agents .

1.3 Central Nervous System Effects
The compound has been investigated for its effects on the central nervous system (CNS). Certain naphthyridine derivatives are known to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Chemical Applications

Beyond medicinal uses, this compound is valuable in various chemical applications.

2.1 Ligands in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are useful in catalysis and materials science. The ability of naphthyridines to coordinate with metals enhances their utility in synthesizing new materials with desired properties .

2.2 Organic Electronics
Naphthyridine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties make them suitable candidates for developing efficient light-emitting materials and solar cells .

4.1 Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various naphthyridine derivatives found that this compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

4.2 Evaluation of Anticancer Activity
In a series of preclinical trials, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substitution at Position 4: Bromo vs. Hydroxy Groups

  • Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1) Molecular Weight: 311.13 g/mol . Key Differences: The bromo substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling efficient synthesis of canthinone derivatives . Applications: Widely used in Pd-catalyzed reactions to construct fused polycyclic systems .
  • Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

    • Reactivity : The hydroxy group facilitates hydrogen bonding and participation in acid-base chemistry, making it suitable for metal coordination or derivatization via ester hydrolysis .

Functional Group Variations on the Naphthyridine Core

  • Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate Structure: Incorporates a morpholino group (electron-rich amine) and a dichlorophenyl substituent . Biological Activity: Exhibits potent DYRK1A kinase inhibition, relevant to diabetes research . NMR Data: Distinct aromatic signals (δ 8.91 ppm for naphthyridine protons) .
  • Ethyl 6-(2-aminopyridin-4-yl)-4-cyclohexylamino-1,5-naphthyridine-3-carboxylate Structure: Features an aminopyridinyl group and a cyclohexylamino substituent . Applications: Demonstrated efficacy in β-cell replication studies, highlighting its role in regenerative medicine .

Hydrogenated Derivatives: Impact on Solubility and Stability

  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Structure: Fully saturated 1,6-naphthyridine core with a ketone group . Physical Properties: Improved solubility in polar solvents (e.g., methanol) compared to aromatic analogs . NMR Data: Characteristic carbonyl resonance at δ 172.2 ppm (13C) .

Halogenated Derivatives: Reactivity and Medicinal Potential

  • Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS: 1083181-13-8)
    • Molecular Weight : 315.55 g/mol .
    • Applications : Dual halogenation (Br, Cl) enhances electrophilicity for nucleophilic substitution reactions, useful in anticancer agent development .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications
This compound 4-OH, 6-OMe, 3-COOEt 248.23 Drug precursor, kinase studies
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate 4-Br, 6-OMe, 3-COOEt 311.13 Suzuki-Miyaura coupling
Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-... 4-morpholino, 6-aryl 448.1 (M+H)+ DYRK1A inhibition
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Saturated core, 2-ketone 227.13 (M+H)+ Hydrogenation studies

Table 2: Spectral Data Highlights

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm)
This compound 8.90 (s, 1H, naphthyridine) 157.1 (C=O ester)
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 8.47 (d, J=9.0 Hz, 1H) 173.2 (C=O ester)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate 4.24 (bm, 2H, CH₂) 172.2 (C=O ketone)

Biological Activity

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine core with hydroxyl, methoxy, and carboxylate functional groups, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its immunomodulatory and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O4C_{12}H_{13}N_2O_4. Its structure includes:

  • Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.
  • Methoxy group (-OCH₃) : Influences electronic properties and biological interactions.
  • Carboxylate group (-COOEt) : Affects reactivity and potential therapeutic applications.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory activity. It has been studied for its potential therapeutic effects in autoimmune diseases by modulating immune responses. The compound appears to influence various signaling pathways involved in immune cell function, suggesting its utility in developing treatments for conditions such as rheumatoid arthritis and lupus.

The mechanism of action involves interaction with immune cell receptors and modulation of cytokine production. The hydroxyl and methoxy groups facilitate binding to target proteins, potentially altering their activity and influencing immune responses.

Antimicrobial Properties

This compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values indicate potent antibacterial activity .

Comparative Antimicrobial Efficacy

Compound NameMIC (μg/mL)Activity Against
This compound2.5Staphylococcus aureus
Ciprofloxacin0.5Escherichia coli
Amoxicillin1.0Streptococcus pneumoniae

Study 1: Immunomodulatory Effects

In a controlled study involving murine models of autoimmune disease, treatment with this compound resulted in reduced inflammation and improved clinical scores compared to untreated controls. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers.

Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound inhibited biofilm formation and exhibited bactericidal activity at concentrations lower than those required for conventional antibiotics .

Q & A

Q. How to validate crystallographic data when twinning or disorder is present?

  • Methodological Answer : Use SHELXL for refinement with TWIN/BASF commands to model twinning . High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve disorder resolution. Cross-check with spectroscopic data to confirm molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

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